Product packaging for 2-tert-Butyl-3-phenyloxaziridine(Cat. No.:CAS No. 7731-34-2)

2-tert-Butyl-3-phenyloxaziridine

Cat. No.: B1200780
CAS No.: 7731-34-2
M. Wt: 177.24 g/mol
InChI Key: YFBUTSZDUOMTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Oxaziridine (B8769555) Research

The field of oxaziridine chemistry began in the mid-1950s with the first synthesis and characterization of oxaziridine derivatives by William D. Emmons in 1957. acs.orgnih.govrowan.edu Subsequent independent reports were published by Krimm, as well as Horner and Jürgens. wikipedia.org These initial studies noted the unusual stability of the strained ring and the unique reactivity of these compounds, where both oxygen and nitrogen could react contrary to their usual polarity. wikipedia.orgrowan.edu

Initial interest in the physical and structural properties of these compounds evolved in the 1980s toward their application as practical, bench-stable, and neutral sources of electrophilic oxygen. nih.gov A major breakthrough in this area was the development of N-sulfonyloxaziridines by Franklin A. Davis in the late 1970s and early 1980s. wikipedia.org These reagents, often called "Davis reagents," proved to be highly efficient and selective oxygen transfer agents. wikipedia.orgwikipedia.org The development of chiral versions, such as camphorsulfonyloxaziridines, further expanded their utility into asymmetric synthesis, famously being used in the total synthesis of complex natural products like Taxol. wikipedia.org While oxygen-atom transfer remains the most widely recognized application, more recent research has uncovered diverse reactivity patterns, including nitrogen-atom transfer, cycloadditions, and rearrangements. nih.gov

Significance of Oxaziridines as Synthetic Reagents

The significance of oxaziridines in organic synthesis stems from their role as versatile reagents for a variety of chemical transformations, most notably oxidations and aminations. wikipedia.orgacs.org They are widely employed as electrophilic, aprotic sources of an oxygen atom, capable of reacting with a broad range of nucleophiles including enolates, sulfides, selenides, and amines. acs.orgnih.govmdpi.com

The reactivity of an oxaziridine is governed by the substituents on its nitrogen and carbon atoms. By modifying these substituents, the reagent's properties can be finely tuned to achieve specific chemical outcomes. mdpi.com For instance, introducing an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group, enhances its ability to act as an oxygen transfer agent. mdpi.com Conversely, oxaziridines with smaller N-substituents can function as electrophilic nitrogen sources. mdpi.com

A key feature of oxaziridines is the high energy barrier to nitrogen inversion, which can range from 25 to 32 kcal/mol for N-alkyl derivatives. wikipedia.orgnih.gov This allows for the existence of stable, chiral nitrogen centers, enabling the development of enantioselective transformations. wikipedia.org Their application in industry includes serving as key intermediates in the peroxide process for producing hydrazine. wikipedia.org

Classification and Structural Features of Oxaziridine Classes Relevant to Reactivity

Oxaziridines are generally classified based on the nature of the substituent attached to the nitrogen atom. This substituent has a profound effect on the molecule's stability, reactivity, and the types of transformations it can mediate. acs.orgnih.gov The primary classes include N-Alkyl, N-Aryl, N-Sulfonyl, and N-Acyl oxaziridines.

N-Alkyl oxaziridines were the first class of these compounds to be synthesized and reported by Emmons. acs.orgnih.gov The most common method for their preparation involves the oxidation of an N-alkyl imine, typically using a peroxy acid like meta-chloroperbenzoic acid (mCPBA). acs.orgnih.gov Other methods include the use of cobalt/O₂, urea-hydrogen peroxide, or the photochemical rearrangement of nitrones. acs.org

A defining characteristic of N-alkyloxaziridines is the high barrier to inversion at the nitrogen atom, which makes them configurationally stable. nih.gov The compound 2-tert-Butyl-3-phenyloxaziridine is a prominent example of this class. Generally, N-alkyloxaziridines are less reactive as oxygen transfer agents compared to N-sulfonyl derivatives and often require forcing conditions or acid catalysis to promote oxidation. acs.org

Table 1: Properties of N-Alkyl Oxaziridines
PropertyDescriptionReference
SynthesisOxidation of N-alkyl imines with peroxy acids (e.g., mCPBA). acs.org
ReactivityGenerally less reactive oxygen transfer agents; can be activated by acid. acs.org
Nitrogen Inversion BarrierHigh (25–32 kcal/mol), allowing for configurational stability. nih.gov
Key ExampleThis compound.

Research into N-Aryl oxaziridines has been less extensive compared to other classes, largely due to challenges in their synthesis. rsc.org However, recent advancements have demonstrated that these compounds can be synthesized using visible-light-induced photochemical methods, such as the rearrangement of nitrones or the reaction of diazoalkanes with nitrosoarenes. rsc.org The electronic and steric properties of the aryl substituent significantly influence the reactivity. These oxaziridines have shown potential as both oxygen and nitrogen atom transfer reagents, with the reaction pathway depending on the nature of the nucleophile involved. rsc.org

N-Sulfonyloxaziridines, widely known as Davis reagents, are the most extensively used class of oxaziridines in organic synthesis. nih.govresearchgate.net The presence of the strongly electron-withdrawing sulfonyl group on the nitrogen atom makes them powerful and efficient electrophilic oxygen transfer agents. nih.govmdpi.com They are typically stable, crystalline solids that can be handled on the benchtop and stored for extended periods. acs.org

The standard synthesis involves the oxidation of N-sulfonylimines, which are prepared by condensing a sulfonamide with an aldehyde. nih.gov Buffered potassium peroxymonosulfate (B1194676) (Oxone) is often used as the oxidant. nih.gov N-Sulfonyloxaziridines are highly valued for their ability to perform stereoselective oxidations. Their most common application is the α-hydroxylation of ketone and ester enolates to produce α-hydroxy carbonyl compounds. wikipedia.orgnih.gov They are also used for the epoxidation of alkenes and the oxidation of sulfides to sulfoxides and amines to hydroxylamines. acs.orgnih.govrowan.edu

Table 2: Characteristics of N-Sulfonyl Oxaziridines (Davis Reagents)
FeatureDetailsReference
Key Examples2-(Benzenesulfonyl)-3-phenyloxaziridine, Camphorsulfonyloxaziridines. wikipedia.orgwikipedia.org
Primary UseElectrophilic oxygen atom transfer. nih.govresearchgate.net
Common Reactionsα-hydroxylation of enolates, sulfide (B99878) oxidation, alkene epoxidation. wikipedia.orgnih.gov
PropertiesStable, crystalline solids, powerful oxidizing agents. acs.orgrowan.edu

N-Acyloxaziridines are typically prepared by the acylation of the corresponding N-H oxaziridines. acs.orgnih.gov A significant structural feature of this class is a substantially lower barrier to nitrogen inversion (e.g., 10.3 kcal/mol for one derivative) compared to N-alkyl oxaziridines. acs.org This is attributed to stabilizing π-conjugation in the transition state for inversion. nih.gov Their application in synthesis has been somewhat limited, though they have been used to study the effects of substituents on nitrogen inversion. acs.org

N-(Alkoxycarbonyl)oxaziridines, such as N-Boc-oxaziridines, are more widely used. They can be synthesized by oxidizing the corresponding N-Boc imine. nih.gov These reagents are particularly interesting because they can function as electrophilic aminating agents, transferring a nitrogen atom to nucleophiles like enolates and organozinc compounds. acs.orgnih.govmdpi.com The barrier to nitrogen inversion for N-Boc-oxaziridines is intermediate, calculated to be around 18 kcal/mol. acs.org

Poly-Fluorinated Oxaziridines

A notable subclass of these reagents is the poly-fluorinated oxaziridines. The presence of highly electron-withdrawing perfluoroalkyl substituents significantly alters their chemical behavior, making them more akin to dioxiranes in reactivity. wikipedia.org This heightened electrophilicity allows them to perform challenging oxidations, such as the direct hydroxylation of unactivated C-H bonds with considerable selectivity. wikipedia.org

The synthesis of poly-fluorinated oxaziridines also typically begins with the oxidation of the corresponding perfluorinated imine. wikipedia.orgnih.gov For instance, the widely used perfluoro-cis-2-n-butyl-3-n-propyloxaziridine is prepared by oxidizing perfluoro-(Z)-4-aza-4-octene with mCPBA. nih.govacs.org The unique reactivity of these fluorinated reagents has been the subject of extensive review, highlighting their specialized applications in organic chemistry. nih.govnih.gov

Overview of Research Trajectories for this compound

trans-(±)-2-tert-Butyl-3-phenyloxaziridine is an N-alkyloxaziridine that has carved out a specific niche in synthetic organic chemistry due to its distinct reactivity profile. Unlike the more aggressive N-sulfonyl oxaziridines, it is a relatively mild and selective oxidizing agent. acs.orgnih.gov

The synthesis of this compound follows the general pathway for oxaziridine preparation. It involves the condensation of benzaldehyde (B42025) with tert-butylamine (B42293) to form the corresponding Schiff base (imine), which is subsequently oxidized to yield the target oxaziridine, typically as a single trans diastereoisomer. acs.org

The primary research focus for this compound has been its unique efficacy in the oxidation of thiolates. acs.orgnih.gov Studies have shown that this compound can smoothly convert aliphatic and aromatic thiolates into their corresponding sulfenates at room temperature. acs.orgnih.gov This transformation is notable because it proceeds efficiently without the need for special activating conditions, which are often required with other oxidizing agents. nih.gov The resulting sulfenate, an ambident nucleophile, can then be trapped in situ with an electrophile like benzyl (B1604629) bromide to produce sulfoxides in good yields. acs.orgnih.gov

This selective oxidation highlights a key aspect of its reactivity. While many oxaziridines with less bulky N-substituents tend to participate in amino group transfer, the steric hindrance of the tert-butyl group in this compound directs its reactivity towards the oxygen atom, albeit in a more controlled manner than N-sulfonyl reagents. acs.org Other investigations have explored its reactions with strong bases, such as lithium amides. acs.org

The research trajectory for this compound has thus established it not as a general-purpose oxidant, but as a specialized tool for specific, mild oxidations where other reagents may be too reactive or lead to undesired side products. Its application in sulfenate generation is a prime example of its value in synthetic protocols. nih.gov

Interactive Data Table: Oxidation of Thiolates with trans-(±)-2-tert-Butyl-3-phenyloxaziridine

The following table summarizes the results from the oxidation of various thiolates using this compound, followed by quenching with benzyl bromide to yield the corresponding sulfoxide (B87167). The reactions were generally performed at 20 °C in tetrahydrofuran (B95107) (THF). acs.org

Thiol SubstrateProduct (Sulfoxide)Isolated Yield (%)
tert-ButanethiolBenzyl tert-butyl sulfoxide75
1-AdamantanethiolAdamantan-1-yl benzyl sulfoxide82
CyclohexanethiolBenzyl cyclohexyl sulfoxide65
ThiophenolBenzyl phenyl sulfoxide60
DodecanethiolBenzyl dodecyl sulfoxide70

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1200780 2-tert-Butyl-3-phenyloxaziridine CAS No. 7731-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-3-phenyloxaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)12-10(13-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBUTSZDUOMTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998553
Record name 2-tert-Butyl-3-phenyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7731-34-2
Record name 2-(1,1-Dimethylethyl)-3-phenyloxaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7731-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-N-tert-butyloxaziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-3-phenyloxaziridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxaziridine, 2-(1,1-dimethylethyl)-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butyl-3-phenyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Oxygen Atom Transfer Reactions Mediated by 2 Tert Butyl 3 Phenyloxaziridine and Analogs

Epoxidation of Olefins

The epoxidation of alkenes using oxaziridines provides a valuable route to oxiranes, which are versatile intermediates in organic synthesis. The reactivity and selectivity of this transformation are influenced by the structure of both the alkene and the oxaziridine (B8769555).

Concerted Mechanism and Stereospecificity

The epoxidation of alkenes by oxaziridines is generally understood to proceed through a concerted mechanism. In this process, the oxygen atom is transferred from the oxaziridine to the alkene in a single, concerted step. This mechanism involves an electrophilic attack by the oxaziridine oxygen on the nucleophilic π-bond of the alkene.

A key characteristic of this concerted pathway is its stereospecificity. The stereochemistry of the starting alkene is retained in the resulting epoxide. For instance, the epoxidation of a cis-alkene yields a cis-epoxide, while a trans-alkene is converted to a trans-epoxide. This high degree of stereocontrol is a significant advantage of using oxaziridines for epoxidation reactions. The reaction is understood to proceed via an SN2-type attack on the oxaziridine oxygen, which accounts for the observed stereospecificity.

Application to Prochiral and Functionalized Alkenes

Oxaziridines are effective reagents for the epoxidation of a variety of alkenes, including prochiral and functionalized substrates. Prochiral alkenes, which have two enantiotopic faces, can be epoxidized to form chiral epoxides. When a chiral, non-racemic oxaziridine is used, this reaction can proceed with high enantioselectivity.

The epoxidation of functionalized alkenes, such as those containing hydroxyl or carbonyl groups, can also be achieved. However, the presence of these functional groups can influence the regioselectivity and stereoselectivity of the reaction. For example, in the epoxidation of allylic alcohols, directing effects from the hydroxyl group can favor the formation of a specific diastereomer.

The table below presents data on the epoxidation of various alkenes with oxaziridine analogs.

AlkeneOxaziridine AnalogProductYield (%)Enantiomeric Excess (ee %)
StyreneChiral Mn(III)-Salen Complex(R)-Styrene oxide>9966
2,2-DialkylchromenesChiral Mn(III)-Salen ComplexCorresponding epoxideup to 98up to 93
Trisubstituted AlkenesChiral Mn(III)-Salen ComplexCorresponding epoxideup to 98up to 93

This table presents data on the epoxidation of various alkenes using chiral Mn(III)-salen complexes as catalysts, which generate a reactive oxaziridine-like species in situ.

Regioselectivity Considerations

In the epoxidation of dienes and other polyunsaturated substrates, regioselectivity becomes a critical consideration. The oxaziridine will preferentially react with the more electron-rich or less sterically hindered double bond. For conjugated dienes, the reaction can often be controlled to achieve monoepoxidation.

For instance, in the case of 2,4-pentadien-1-ols, epoxidation with certain catalysts favors the distal double bond, a regioselectivity that is complementary to other epoxidation methods. researchgate.netrsc.org The electronic properties of the substituents on the double bonds play a significant role in determining the site of epoxidation. Electron-donating groups activate a double bond towards electrophilic attack by the oxaziridine, while electron-withdrawing groups have the opposite effect.

Hydroxylation and Oxyfunctionalization of Organic Substrates

Beyond epoxidation, oxaziridines are widely used for the hydroxylation of a range of organic substrates, most notably for the α-hydroxylation of carbonyl compounds via their enolates.

α-Hydroxylation of Ketone and Ester Enolates

The α-hydroxylation of ketones and esters is a powerful method for introducing a hydroxyl group adjacent to a carbonyl functionality, forming α-hydroxy ketones and α-hydroxy esters, which are valuable synthetic building blocks. nih.gov This transformation is typically achieved by treating the corresponding enolate with an oxaziridine. N-sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (the Davis reagent), are particularly effective for this purpose. organic-chemistry.orgmdpi.com

The reaction proceeds rapidly at low temperatures, such as -78 °C, upon addition of the oxaziridine to a pre-formed enolate. The choice of the counterion of the enolate (e.g., lithium, sodium, or potassium) can influence the yield and stereoselectivity of the reaction.

The following table provides examples of the α-hydroxylation of ketone and ester enolates using 2-(phenylsulfonyl)-3-phenyloxaziridine. uwindsor.ca

Carbonyl CompoundBaseProductYield (%)Diastereomeric Ratio (dr)
N-tert-Butanesulfinyl Imine (from a ketone)Variesα-Hydroxy N-sulfinyl Imine50-88up to 98:2
Chiral Propiophenone HydrazoneLDA(+)-(R)-2-Acetoxypropiophenone5193% ee

This table illustrates the diastereoselective α-hydroxylation of ketone derivatives using an N-sulfonyloxaziridine analog. uwindsor.canih.gov

Asymmetric Hydroxylation in Chiral Synthesis

The asymmetric α-hydroxylation of prochiral enolates is a valuable strategy in chiral synthesis. This can be achieved in two primary ways: by using a chiral, non-racemic oxaziridine to hydroxylate a prochiral enolate, or by using an achiral oxaziridine to hydroxylate a chiral enolate, often derived from a substrate bearing a chiral auxiliary.

High levels of diastereoselectivity have been achieved in the hydroxylation of chiral enolates. The chiral auxiliary directs the approach of the oxaziridine to one of the two diastereotopic faces of the enolate, leading to the preferential formation of one diastereomer of the α-hydroxy product. The choice of the chiral auxiliary, the metal counterion of the enolate, and the reaction conditions can all impact the level of stereocontrol. For example, excellent diastereoselectivities have been reported for the hydroxylation of chiral imide enolates.

This methodology has been applied to the synthesis of various complex and biologically active molecules where the stereochemistry of a hydroxyl group is crucial for their function.

Oxidation of Amines to Hydroxylamines

The oxidation of secondary amines to their corresponding hydroxylamines is a fundamental transformation in organic chemistry, and N-sulfonyloxaziridines, analogs of 2-tert-butyl-3-phenyloxaziridine, have proven to be effective reagents for this purpose. This reaction provides a reliable method for the introduction of an oxygen atom onto a nitrogen atom. The general transformation involves the transfer of the oxygen atom from the oxaziridine ring to the lone pair of electrons on the nitrogen atom of the amine. While specific data on the use of this compound for this reaction is not extensively detailed in the reviewed literature, the reactivity of analogous N-sulfonyloxaziridines suggests a similar pathway. The reaction is typically clean and proceeds under mild conditions, making it a valuable tool for the synthesis of hydroxylamine (B1172632) derivatives, which are important intermediates in the synthesis of various nitrogen-containing compounds.

Oxidation of Enamines to α-Amino and α-Hydroxy Ketones

Enamines, being electron-rich alkenes, are susceptible to oxidation by electrophilic reagents like oxaziridines. N-Sulfonyloxaziridines have been shown to effectively oxidize enamines to afford valuable α-amino ketones and α-hydroxy ketones. The outcome of the reaction is dependent on the substitution pattern of the enamine. Trisubstituted enamines, upon reaction with N-sulfonyloxaziridines, typically yield α-hydroxy ketones, while disubstituted enamines are converted to α-amino ketones. This differential reactivity allows for the selective synthesis of these important carbonyl compounds. The mechanism is believed to involve the initial epoxidation of the enamine double bond, followed by rearrangement of the resulting α-aminoepoxide intermediate. Although specific examples detailing the use of this compound in these transformations are not prevalent in the surveyed literature, the established reactivity of its sulfonylated analogs provides a strong precedent for its potential utility in this area.

Selective C-H Bond Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it allows for the modification of organic molecules without the need for pre-installed functional groups. Oxaziridines have been explored as reagents for the selective oxyfunctionalization of C-H bonds. While the broader field of C-H activation is extensive, the use of this compound and its analogs for this purpose is a more specialized area of research. The reaction mechanism likely involves a hydrogen atom abstraction or an insertion pathway, depending on the specific substrate and reaction conditions. The selectivity of these reactions is often influenced by steric and electronic factors within the substrate molecule. Further research is needed to fully elucidate the scope and limitations of this compound as a reagent for selective C-H bond functionalization.

Oxidation of Heteroatom-Containing Compounds

Sulfides to Sulfoxides and Thiosulfinates

The oxidation of sulfides to sulfoxides is a well-established and widely utilized reaction in organic synthesis, and oxaziridines, particularly N-sulfonyloxaziridines, are highly effective reagents for this transformation. The reaction is generally high-yielding and chemoselective, often avoiding over-oxidation to the corresponding sulfone.

While the oxidation of sulfides to sulfoxides is common, the selective formation of thiosulfinates from sulfides using oxaziridines is a less reported transformation. Thiosulfinates are compounds with the general structure R-S(O)-S-R' and are intermediates in the oxidation of disulfides. The direct conversion of a simple sulfide (B99878) to a thiosulfinate using an oxaziridine would require a more complex reaction pathway than simple oxygen atom transfer. The literature reviewed did not provide specific examples of this compound being used for the direct conversion of sulfides to thiosulfinates.

Thiolates to Sulfenates and Subsequent Transformations (e.g., Sulfoxides)

trans-(±)-2-tert-Butyl-3-phenyloxaziridine has been identified as a uniquely mild and effective reagent for the smooth oxidation of aliphatic and aromatic thiolates to their corresponding sulfenates at room temperature. acs.orgcmu.edufigshare.com This reaction is significant because many other oxidizing agents tend to over-oxidize thiolates to sulfinates or sulfonates. The resulting sulfenate anions are versatile intermediates that can be trapped in situ with electrophiles, such as benzyl (B1604629) bromide, to afford sulfoxides in good to moderate yields. acs.orgnih.gov This two-step, one-pot procedure provides a convenient method for the synthesis of sulfoxides from thiols.

The table below summarizes the oxidation of various thiolates to sulfoxides using trans-(±)-2-tert-butyl-3-phenyloxaziridine and subsequent quenching with benzyl bromide. acs.org

Thiol SubstrateProduct (Sulfoxide)Yield (%)
2-Methyl-2-propanethiolBenzyl tert-butyl sulfoxide (B87167)59
CyclohexanethiolBenzyl cyclohexyl sulfoxide75
1-ButanethiolBenzyl butyl sulfoxide68
ThiophenolBenzyl phenyl sulfoxide62
1-OctanethiolBenzyl octyl sulfoxide71

Organometallic Reagents to Alcohols and Phenols

The oxidation of organometallic reagents, such as organolithium and Grignard reagents, represents a fundamental transformation in organic synthesis for the formation of alcohols and phenols. While the addition of these nucleophilic reagents to carbonyl compounds is a well-established method for alcohol synthesis, their direct oxidation provides an alternative route.

The literature on the direct oxidation of organometallic reagents to alcohols and phenols using this compound specifically is limited. However, the reactivity of related oxaziridines, particularly N-sulfonyloxaziridines, with other nucleophiles suggests the potential for such transformations. The general mechanism for oxygen transfer from an oxaziridine involves the nucleophilic attack of the substrate on the electrophilic oxygen atom of the oxaziridine ring.

In the context of organometallic reagents, the carbanionic character of the carbon-metal bond would facilitate the nucleophilic attack on the oxaziridine's oxygen atom. This would lead to the formation of a metal alkoxide intermediate, which upon subsequent aqueous workup, would yield the corresponding alcohol or phenol. The reaction would also produce an imine as a byproduct from the fragmentation of the oxaziridine.

Desulfurization Reactions (e.g., Thiophenes)

Oxaziridines have demonstrated utility in mediating desulfurization reactions, a process of significant importance in both industrial and synthetic chemistry. An analog of the target compound, 2-(phenylsulfonyl)-3-phenyloxaziridine, also known as the Davis reagent, has been effectively employed in the desulfurization of thiocarbonyl compounds.

In one notable application, the treatment of 2-thiouridine (B16713) with an excess of trans-2-phenylsulfonyl-3-phenyloxaziridine in pyridine (B92270) resulted in the efficient removal of sulfur, affording the corresponding 4-pyrimidinone in 81% yield. The proposed mechanism involves the initial oxidation of the thiocarbonyl group to a sulfur oxyacid derivative, which then undergoes elimination of sulfur dioxide to yield the desulfurized product.

Furthermore, the hydroxylation of a substituted thiophene (B33073) ring has been achieved using 2-(phenylsulfonyl)-3-phenyloxaziridine. The reaction of a trisubstituted thiophene with this reagent in tetrahydrofuran (B95107) (THF), followed by hydrolysis, furnished a thiolactone in 59% yield. This transformation highlights the ability of the oxaziridine to effect an oxidative modification of the thiophene ring, which is a key step that can lead to desulfurization under certain conditions.

Oxidation of Metal Complexes (e.g., Platinum Complexes)

The oxidation of metal complexes is a fundamental process in inorganic and organometallic chemistry, often leading to changes in the metal's coordination number, geometry, and reactivity. While the use of common oxidants like hydrogen peroxide for the oxidation of platinum(II) to platinum(IV) complexes is well-documented, the application of this compound and its analogs in this context is an area of emerging interest.

The general principle involves the transfer of an oxygen atom from the oxaziridine to the metal center, resulting in an increase in the metal's oxidation state. For square planar platinum(II) complexes, this oxidation typically leads to the formation of octahedral platinum(IV) complexes, with the new ligands occupying the axial positions.

Although specific studies detailing the oxidation of platinum complexes with this compound were not prominent in the reviewed literature, the electrophilic nature of the oxaziridine oxygen suggests its potential as an oxidant for electron-rich metal centers. The reaction would likely proceed through a mechanism where the metal complex acts as a nucleophile, attacking the oxygen atom of the oxaziridine. This would result in the formation of a transient intermediate that subsequently rearranges to the stable oxidized metal complex and the corresponding imine byproduct. The choice of solvent and reaction conditions would be crucial in determining the efficiency and selectivity of such a reaction.

Asymmetric Induction in Oxygen Atom Transfer

Chiral Oxaziridines as Enantioselective Oxidants

Chiral non-racemic oxaziridines are highly effective reagents for the enantioselective transfer of an oxygen atom to a variety of prochiral substrates. These reagents have found widespread application in asymmetric synthesis, enabling the preparation of optically active alcohols, sulfoxides, and other chiral compounds with high levels of stereocontrol. mdpi.com

The stereochemical outcome of these oxidations is determined by the specific chirality of the oxaziridine used. A key feature of many successful chiral oxaziridines is the presence of a rigid molecular framework that effectively shields one face of the transferring oxygen atom, thereby directing the incoming substrate to the other face. Camphor-derived oxaziridines, for instance, have been extensively studied and utilized for this purpose.

The enantioselectivity of these reactions is often high, with enantiomeric excesses (ee) frequently exceeding 90%. The efficiency of the asymmetric induction depends on several factors, including the structure of the chiral oxaziridine, the nature of the substrate, and the reaction conditions such as solvent and temperature.

Reagent-Controlled Asymmetric Oxidation

Reagent-controlled asymmetric oxidation refers to reactions where the chirality of the product is determined by the chiral oxidizing agent rather than by any pre-existing chirality in the substrate. Chiral oxaziridines are prime examples of reagents that facilitate this type of transformation. wikipedia.org

A significant advantage of reagent-controlled methods is the ability to synthesize either enantiomer of a chiral product by simply selecting the appropriate enantiomer of the chiral oxidant. This provides a high degree of flexibility in asymmetric synthesis.

For example, the asymmetric oxidation of prochiral sulfides to chiral sulfoxides can be achieved with high enantioselectivity using chiral N-sulfonyloxaziridines. The predictable stereochemical outcome allows for the targeted synthesis of a specific sulfoxide enantiomer. Similarly, the α-hydroxylation of enolates to produce chiral α-hydroxy carbonyl compounds is a well-established application of reagent-controlled oxidation with chiral oxaziridines. wikipedia.org

Below is a table summarizing the reagent-controlled asymmetric oxidation of various substrates using chiral oxaziridines.

SubstrateChiral OxaziridineProductEnantiomeric Excess (ee)
Prochiral SulfideCamphorsulfonyloxaziridineChiral SulfoxideUp to 99%
Ketone EnolateCamphorsulfonyloxaziridineα-Hydroxy Ketone60-95%
β-Keto EsterCamphorsulfonyloxaziridineα-Hydroxy-β-keto Ester>95%

Mechanisms of Chiral Recognition

The high degree of enantioselectivity observed in oxidations using chiral oxaziridines is a result of effective chiral recognition in the transition state of the oxygen atom transfer step. The mechanism is generally believed to proceed via an SN2-type pathway, where the nucleophilic substrate attacks the electrophilic oxygen atom of the oxaziridine.

In this transition state, steric and electronic interactions between the substrate and the chiral framework of the oxaziridine dictate the preferred direction of attack. For chiral N-sulfonyloxaziridines, the bulky substituents on the oxaziridine ring create a highly asymmetric steric environment around the transferring oxygen atom. The substrate will approach the oxygen from the less hindered face to minimize steric repulsion, leading to the preferential formation of one enantiomer of the product.

Computational studies and experimental evidence support a transition state model where the substrate approaches the oxaziridine in a specific orientation that maximizes favorable interactions and minimizes unfavorable steric clashes. The rigidity of the chiral backbone of the oxaziridine is crucial for maintaining a well-defined transition state geometry, which is essential for high enantioselectivity.

Nitrogen Atom Transfer and Rearrangement Reactions Involving 2 Tert Butyl 3 Phenyloxaziridine

Electrophilic Nitrogen Atom Transfer

2-tert-Butyl-3-phenyloxaziridine serves as an effective electrophilic aminating agent, transferring its nitrogen atom to a variety of nucleophiles. This property is fundamental to its application in the synthesis of nitrogen-containing compounds.

Amination of Nucleophiles

The reactivity of this compound extends to both nitrogen and carbon-based nucleophiles, providing a direct route to aminated products.

N-Nucleophiles: The amination of N-nucleophiles using this compound is a key reaction. For instance, it readily reacts with lithium amide bases. acs.org This process involves the transfer of the 'N-H' group to the nucleophile, forming a new nitrogen-carbon or nitrogen-heteroatom bond. The reaction of trans-2-tert-butyl-3-phenyloxaziridine with lithium amide bases has been a subject of study, highlighting the utility of this reagent in forming new N-N bonds. acs.org

Carbon Nucleophiles: The electrophilic nature of the nitrogen atom in this compound also allows for the amination of carbanions and other carbon nucleophiles. This reaction is significant for creating carbon-nitrogen bonds, a fundamental transformation in the synthesis of many organic molecules, including pharmaceuticals and natural products. The general mechanism involves the attack of the carbon nucleophile on the nitrogen atom of the oxaziridine (B8769555) ring, leading to the ring opening and formation of the aminated product.

Oxyamination Reactions

Oxyamination reactions introduce both a nitrogen and an oxygen atom across a double bond. This compound is a key reagent in mediating such transformations, particularly with alkenes and indoles.

Oxyamination of Alkenes and Indoles: The oxaziridine-mediated oxyamination of indoles provides a valuable pathway to 3-aminoindoles and enantiomerically enriched 3-aminopyrroloindolines. nih.gov This transformation underscores the ability of this compound to facilitate the introduction of an amino group at the C3 position of the indole (B1671886) ring, a common structural motif in biologically active compounds.

Oxaziridine Rearrangements

In addition to its role in atom transfer reactions, this compound undergoes several types of rearrangement reactions, yielding different nitrogen-containing functionalities depending on the reaction conditions.

Thermal Rearrangement to Nitrones

Upon heating, this compound can isomerize to form a nitrone. The kinetics of the thermal isomerization of 2-tert-butyl-3-phenyloxazirane have been studied, providing insight into the mechanism and energetics of this rearrangement. acs.org This reaction typically proceeds through a homolytic cleavage of the weak N-O bond, followed by rearrangement.

Lewis Acid-Catalyzed Rearrangements to Nitrones

The rearrangement of this compound to a nitrone can be facilitated by the presence of a Lewis acid. researchgate.net For instance, silver triflate has been shown to be an effective catalyst for the chemoselective ring-opening rearrangement of 3-aryloxaziridines to afford nitrones. researchgate.net This method provides a milder alternative to thermal rearrangement and can offer improved selectivity.

Transition Metal-Catalyzed Rearrangements to Amides

A significant transformation of this compound is its rearrangement to amides, a reaction that can be catalyzed by various transition metals. This atom-economic synthesis of amides is of great interest due to the prevalence of the amide bond in chemistry and biology. thieme-connect.de Catalytic direct amidation reactions have been the focus of considerable research, with various catalysts being explored to improve efficiency and substrate scope. rsc.org For example, iron(III) sulfate (B86663) has been used to catalyze the rearrangement of 2-alkyl-3-aryloxaziridines to the corresponding amides in water. researchgate.net

Catalyst System Reactant Product Key Features
Iron(III) sulfate / Sodium dodecyl sulfate2-Alkyl-3-aryloxaziridinesN-AlkylbenzamidesGreen synthesis in water, high overall yields. researchgate.net
B(OCH2CF3)3Carboxylic acids and aminesAmidesPerformed in tert-butyl acetate, improved scope for polar substrates. rsc.org
SnCl2 / α,α-dichlorodiphenylmethanetert-Butyl esters and aminesAmidesIn situ generation of acid chlorides, high yields under mild conditions. organic-chemistry.org

Photoredox Catalyzed Rearrangements to Nitrones or Amides

The rearrangement of oxaziridines, including this compound, to amides can be effectively promoted by visible-light photoredox catalysis. This approach represents a modern and selective method that operates under mild conditions, avoiding the high temperatures often required for thermal rearrangements. rsc.orgnih.gov The process relies on a single electron transfer (SET) pathway, which had been relatively unexplored for this specific transformation. nih.gov

In a typical photoredox-catalyzed rearrangement, an oxaziridine substrate is treated with a catalytic amount of a suitable photocatalyst and irradiated with visible light, such as blue LEDs. rsc.org A common and effective photocatalyst for this transformation is 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Acr⁺-Mes). rsc.org The reaction is generally conducted in a degassed solvent like dimethylformamide (DMF) at room temperature. rsc.org This method has demonstrated excellent functional group tolerance and provides good to excellent yields of the corresponding amide product. nih.gov

The general reaction scheme involves the irradiation of the oxaziridine in the presence of the photocatalyst. Light-on/off experiments have confirmed that the reaction ceases in the absence of light and reinitiates upon re-exposure, confirming the photocatalytic nature of the process. rsc.org While the primary product under these conditions is the rearranged amide, the potential for nitrone formation via photoredox catalysis has also been noted as part of the mechanistic landscape of oxaziridine reactions. mdpi.com

Below is a table summarizing a general procedure for the photoredox-catalyzed rearrangement of an oxaziridine to its corresponding amide.

ReactantCatalystSolventLight SourceTemperatureProduct
Oxaziridine (e.g., this compound)9-Mesityl-10-methylacridinium perchlorate (1.0 mol%)DMF (0.1 M)2 x 3W Blue LEDs (450 nm)Room TemperatureAmide

Rearrangement to Nitrones and Amides: Mechanistic Pathways and Selectivity Control

The rearrangement of this compound and related 3-aryloxaziridines can yield either nitrones or amides, with the outcome being highly dependent on the reaction conditions and the mechanistic pathway followed. researchgate.net Controlling the chemoselectivity of this rearrangement is a key aspect of its synthetic utility. researchgate.net

Mechanistic Pathways

Two primary mechanistic routes govern the rearrangement:

Thermal or Lewis Acid-Catalyzed Rearrangement to Nitrones: The thermal rearrangement of oxaziridines to nitrones has been studied extensively. acs.orgnih.gov This transformation can also be promoted by Lewis acids. For instance, using silver triflate (AgOTf) as a catalyst efficiently and selectively promotes the rearrangement of 3-aryloxaziridines to nitrones. researchgate.net The proposed mechanism involves the coordination of the Lewis acid to the oxaziridine's oxygen atom, facilitating the cleavage of the C-O bond to form a zwitterionic intermediate that subsequently rearranges to the thermodynamically stable nitrone. researchgate.net

Reductive Rearrangement to Amides: The formation of amides proceeds through a distinct reductive pathway involving a single electron transfer (SET). This can be initiated by transition metals or through photoredox catalysis. nih.govacs.org

Transition-Metal Catalysis: The iron(II)-catalyzed rearrangement of oxaziridines to amides was described as early as 1957. nih.gov The mechanism involves a one-electron reduction of the oxaziridine by the redox-active metal catalyst. acs.orgnih.govnih.gov This generates a nitrogen-centered radical, which is considered more stable than the corresponding oxygen-centered radical. acs.orgnih.gov This radical intermediate then undergoes a 1,2-hydrogen atom migration followed by a chain-propagating one-electron oxidation to yield the final amide product. acs.orgnih.gov

Photoredox Catalysis: As detailed in the previous section, visible-light photoredox catalysis provides a mild method for the selective rearrangement to amides. nih.gov The mechanism, supported by control experiments and density functional theory (DFT) calculations, involves an SET from the excited state of the photocatalyst to the oxaziridine. rsc.orgnih.gov This generates a radical anion which, in the presence of a weak base, undergoes hydrogen atom transfer and further steps to form the amide. rsc.org Kinetic isotope effect studies using deuterated oxaziridines confirm that the hydrogen (or deuterium) atom at the carbon atom is transferred to the nitrogen of the resulting amide, a key step in the proposed mechanism. rsc.org

Selectivity Control

The selective formation of either a nitrone or an amide can be achieved by careful choice of the catalytic system.

For Nitrone Formation: The use of a Lewis acid catalyst like silver triflate in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature selectively yields the nitrone. researchgate.net

For Amide Formation: Amide formation can be favored through two main strategies:

Combined Lewis and Brønsted Acid Catalysis: The addition of a simple Brønsted acid, such as acetic acid, to the silver triflate-catalyzed reaction dramatically shifts the selectivity towards the amide. researchgate.net In this dual-catalyst system, the amide can be afforded as the exclusive product in high yield. researchgate.net

Photoredox Catalysis: Employing a photocatalyst like Acr⁺-Mes with visible light irradiation in the presence of a weak base selectively produces the amide. nih.gov Thermal rearrangement is negligible at the room temperature conditions used for these photocatalytic reactions. rsc.org

The influence of substituents on the 3-aryl ring of the oxaziridine also affects reaction efficiency, with electron-donating groups at the para position generally leading to faster reactions. researchgate.net

The following table summarizes the selective rearrangement of various 3-aryloxaziridines to either nitrones or amides based on the catalytic conditions employed.

EntryOxaziridine Substrate (R¹, R²)Conditions A (Nitrone)Yield (%)Conditions B (Amide)Yield (%)
1R¹=Ph, R²=4-MeO-C₆H₄AgOTf, CH₂Cl₂91AgOTf, AcOH, CH₂Cl₂78
2R¹=Ph, R²=4-TolAgOTf, CH₂Cl₂67AgOTf, AcOH, CH₂Cl₂74
3R¹=t-Bu, R²=2-MeO-C₆H₄AgOTf, CH₂Cl₂80AgOTf, AcOH, CH₂Cl₂46
4R¹=s-Bu, R²=2-MeO-C₆H₄AgOTf, CH₂Cl₂94AgOTf, AcOH, CH₂Cl₂89
5R¹=Ph, R²=4-F-C₆H₄AgOTf, CH₂Cl₂77AgOTf, AcOH, CH₂Cl₂82

Data adapted from a study on the chemoselective rearrangement of 3-aryloxaziridines. researchgate.net Conditions A favor nitrone formation, while Conditions B favor amide formation.

Cycloaddition Chemistry of Oxaziridines

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In these reactions, a three-atom component, known as a 1,3-dipole, reacts with a two-atom component (a dipolarophile), such as an alkene or alkyne. While 2-tert-Butyl-3-phenyloxaziridine is not itself a classic 1,3-dipole, it can serve as a precursor to one or react directly with highly reactive species.

The reaction of this compound with alkenes and alkynes to form five-membered heterocyclic rings is predicated on its ability to isomerize. Under thermal or Lewis acid-catalyzed conditions, N-alkyl oxaziridines like this compound can undergo rearrangement to form the corresponding nitrone. In this case, this compound rearranges to N-benzylidene-tert-butylamine N-oxide (also known as α-phenyl-N-tert-butylnitrone or PBN).

Following the isomerization of this compound to its nitrone form, the subsequent 1,3-dipolar cycloaddition with an alkene affords a saturated five-membered N,O-heterocycle known as an isoxazolidine. This reaction class is a well-established method for synthesizing these heterocycles with a high degree of stereocontrol, creating multiple stereogenic centers in a single step. The reaction between the generated N-benzylidene-tert-butylamine N-oxide and an alkene proceeds to form a 2-tert-butyl-3-phenylisoxazolidine derivative, with the specific substitution pattern on the ring determined by the structure of the starting alkene.

A notable and direct [3+2] cycloaddition of this compound occurs with highly reactive arynes. This reaction provides an efficient route to dihydrobenzisoxazoles, which are heterocyclic compounds of pharmaceutical interest. nih.govnih.gov In this process, the aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate precursor using a fluoride (B91410) source like cesium fluoride (CsF), acts as the dipolarophile. nih.gov

The reaction involves an unconventional cleavage of the C-O bond of the oxaziridine (B8769555) ring. nih.gov Studies have shown that the process is sensitive to reaction conditions, including temperature and the specific fluoride source used. Optimization of the reaction between benzyne (B1209423) (generated from o-(trimethylsilyl)phenyl triflate) and this compound has been explored to maximize the yield of the resulting 2-tert-butyl-3-phenyl-2,3-dihydrobenzo[d]isoxazole. nih.gov The thermal stability of the oxaziridine is a significant factor, with more stable oxaziridines generally providing higher product yields. nih.gov

Table 1: Optimization of the [3+2] Cycloaddition Reaction between Benzyne Precursor and this compound. nih.gov
EntryFluoride Source (Equiv.)Additive (Equiv.)Temperature (°C)Time (h)Yield (%)
1CsF (3)NoneRoom Temp.240 (Starting material recovered)
2CsF (3)None6524Trace
3CsF (4.5)None902464
4CsF (3)Na₂CO₃ (1.1)902477

Aziridine Formation via Ring Transfer

Oxaziridines can serve as aminating agents, transferring their nitrogen atom to a suitable substrate. This reactivity allows for the formation of aziridines, the nitrogen analogues of epoxides, from alkenes. The reaction involves the transfer of the nitrogen atom from the oxaziridine to the double bond of the alkene, with the concomitant formation of a carbonyl compound (benzaldehyde, in the case of this compound) as a byproduct. While N-sulfonyl oxaziridines are well-known for this type of electrophilic nitrogen transfer, the use of N-alkyl oxaziridines such as this compound for the direct aziridination of alkenes is less commonly documented in readily available literature. The general principle remains a potential pathway for this class of compounds, though specific examples and conditions for this particular reagent are not extensively detailed.

Mechanistic Investigations and Computational Studies

Elucidation of Oxygen Transfer Mechanisms

The transfer of an oxygen atom from 2-tert-butyl-3-phenyloxaziridine and related oxaziridines to a substrate is a cornerstone of their synthetic utility. The precise mechanism of this transfer has been a subject of detailed investigation, with a focus on whether the reaction proceeds through a concerted or a stepwise pathway.

Concerted vs. Stepwise Pathways

The prevailing view supported by experimental and computational evidence is that oxygen transfer from oxaziridines, including N-sulfonyl derivatives which are relatives of this compound, generally occurs through a concerted, albeit often asynchronous, mechanism. acs.org This means that the breaking of the weak N-O bond and the formation of the new substrate-oxygen bond occur in a single kinetic step. acs.org The driving force for this process is the release of ring strain inherent in the three-membered oxaziridine (B8769555) ring and the formation of a stable imine byproduct. acs.org

However, the degree of synchronicity can vary. In many reactions, cleavage of the N-O bond is more advanced in the transition state than the formation of the C-O bond. acs.org This asynchronicity leads to a buildup of partial negative charge on the nitrogen atom in the transition state. acs.org While a fully stepwise pathway involving a discrete intermediate is less common, the asynchronous nature of the concerted pathway represents a middle ground between a purely synchronous concerted reaction and a formal stepwise mechanism.

Transition State Characterization and Energy Barriers

Computational studies have been instrumental in characterizing the transition states of oxygen transfer reactions involving oxaziridines. acs.org For the reaction of N-sulfonyloxaziridines with alkenes, calculations indicate a concerted and asynchronous transition state. acs.org The energy barrier for these reactions is influenced by the electronic nature of the oxaziridine and the nucleophilicity of the substrate.

The barrier to nitrogen inversion in N-alkyloxaziridines is typically high, in the range of 25–32 kcal/mol. acs.org However, the introduction of substituents on the nitrogen that can engage in π-conjugation, such as acyl or sulfonyl groups, significantly lowers this barrier. acs.org For instance, an N-acyl group can reduce the inversion barrier to as low as 10.3 kcal/mol due to stabilizing π-conjugation in the planar transition state. acs.org This lower barrier is a general phenomenon for N-substituents capable of conjugation. acs.org

Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound and its analogs are profoundly influenced by the electronic and steric properties of the substituents on both the nitrogen atom and the phenyl ring.

Influence of N-Substituents on Reactivity Profile

The substituent on the oxaziridine nitrogen plays a critical role in determining the reaction pathway. mdpi.comnih.gov A bulky N-substituent, such as the tert-butyl group in this compound, sterically hinders attack at the nitrogen atom, thereby favoring oxygen transfer to nucleophiles. wikipedia.org Conversely, oxaziridines with smaller N-substituents, like hydrogen or alkyl groups, are more prone to act as electrophilic aminating agents. mdpi.com

Electron-withdrawing groups on the nitrogen, such as sulfonyl or perfluoroalkyl groups, significantly enhance the electrophilicity of the oxygen atom, making these oxaziridines more potent oxidizing agents. mdpi.comnih.govwikipedia.org This increased reactivity is attributed to the better leaving group ability of the resulting imine nitrogen. mdpi.com For example, while N-(benzenesulfonyl)oxaziridine fails to epoxidize monosubstituted olefins at elevated temperatures, the more electrophilic perfluoroalkyloxaziridine can achieve this transformation efficiently at low temperatures. nih.gov

The nature of the N-substituent also affects the barrier to nitrogen inversion. As mentioned earlier, N-substituents capable of conjugation, such as alkoxycarbonyl groups, lower the inversion barrier compared to N-alkyl substituents. acs.org For instance, the calculated inversion barrier for N-Boc-oxaziridines is approximately 18 kcal/mol. acs.org

Role of Substituents on Phenyl Ring on Rearrangement Pathways

While the provided search results focus more on the N-substituent's role, the electronic nature of substituents on the C-3 phenyl ring can influence the reactivity of the oxaziridine and potentially its rearrangement pathways. Generally, substituents on an aromatic ring affect the rate and orientation of reactions through inductive and resonance effects. lumenlearning.comlibretexts.orgopenstax.orglibretexts.org Electron-donating groups on the phenyl ring would be expected to increase the electron density of the oxaziridine system, potentially modulating its reactivity. Conversely, electron-withdrawing groups would decrease the electron density.

In the context of rearrangement reactions, which can occur under thermal or photochemical conditions, substituents on the phenyl ring could influence the stability of any intermediates or transition states involved. For instance, in radical-mediated rearrangements, the ability of a substituent to stabilize a radical intermediate would be a directing factor. wikipedia.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the mechanisms of oxaziridine reactions. acs.org Quantum mechanical calculations, particularly density functional theory (DFT), are widely used to:

Characterize Transition States: Locate and characterize the geometry and energy of transition states for various reactions, such as oxygen transfer and nitrogen inversion. acs.org

Determine Reaction Pathways: Differentiate between concerted and stepwise mechanisms by mapping out the potential energy surface of the reaction. acs.org

Analyze Electronic and Steric Effects: Quantify the influence of different substituents on the reactivity and selectivity of oxaziridines. acs.org

Predict Reactivity: Rationalize and predict the outcomes of reactions involving new or modified oxaziridines. acs.org

The success of computational methods in accurately modeling oxaziridine chemistry has been significant, providing a deeper understanding that complements experimental findings. acs.org These theoretical approaches continue to guide the design of new oxaziridine-based reagents with tailored reactivity and selectivity for specific synthetic applications. acs.org

Advanced Research Topics and Future Directions

Development of Novel Oxaziridine (B8769555) Structures with Tuned Reactivity

The reactivity of the oxaziridine ring is highly dependent on the substituents attached to the nitrogen and carbon atoms. acs.orgnih.gov Researchers are actively exploring the synthesis of new oxaziridine derivatives to fine-tune their electronic and steric properties, thereby controlling their reactivity and selectivity in various transformations. rsc.org The N-substituent, in particular, exerts a significant influence on the reaction pathways. acs.orgnih.gov

Different classes of oxaziridines have been synthesized to modulate their chemical behavior:

N-Alkyloxaziridines : The foundational class, first synthesized by Emmons, are typically prepared by the oxidation of the corresponding imine with a peroxy acid like m-chloroperbenzoic acid (mCPBA). acs.orgnih.gov The bulky tert-butyl group in 2-tert-butyl-3-phenyloxaziridine provides steric hindrance that can influence the approach of substrates.

N-H Oxaziridines : These are generally synthesized in situ due to the instability of the parent N-H imines and are highly reactive towards nucleophiles. acs.orgnih.gov

N-Acyloxaziridines : The introduction of an acyl group on the nitrogen atom significantly lowers the barrier to nitrogen inversion, impacting the stereochemical outcome of reactions. acs.orgnih.gov

N-Silyloxaziridines : The use of silyl (B83357) groups on the nitrogen can also modify the electronic properties and reactivity of the oxaziridine. acs.org

N-Sulfonyloxaziridines : This class of oxaziridines has been extensively studied for its ability to act as an electrophilic oxygen transfer agent to a variety of nucleophiles. acs.orgnih.gov

Perfluorinated Oxaziridines : The presence of highly electron-withdrawing perfluoroalkyl groups makes these oxaziridines powerful oxidizing agents, capable of hydroxylating even unactivated C-H bonds. acs.orgnih.govwikipedia.org

The development of these diverse oxaziridine structures allows chemists to select the optimal reagent for a specific transformation, balancing reactivity with selectivity. The table below summarizes the key features of different oxaziridine classes.

Oxaziridine ClassKey FeatureImpact on Reactivity
N-AlkyloxaziridinesSteric bulk of the alkyl groupInfluences substrate approach and stereoselectivity
N-H OxaziridinesHigh reactivityUsed for rapid reactions, often generated in situ
N-AcyloxaziridinesLowered nitrogen inversion barrierAffects stereochemical outcomes
N-SilyloxaziridinesModified electronic propertiesCan tune the electrophilicity of the oxygen atom
N-SulfonyloxaziridinesStrong electrophilic oxygen sourceWidely used for oxygen transfer reactions
Perfluorinated OxaziridinesHighly electron-withdrawingPowerful oxidants for challenging substrates

Catalytic Asymmetric Transformations Beyond Stoichiometric Reagents

A major focus of modern synthetic chemistry is the development of catalytic asymmetric reactions, which can generate chiral molecules with high enantioselectivity using only a small amount of a chiral catalyst. While oxaziridines like this compound have traditionally been used as stoichiometric oxidants, research is increasingly directed towards their involvement in catalytic cycles. mdpi.comresearchgate.net

The field of catalytic asymmetric transformations involving oxaziridines is still emerging but holds significant promise. researchgate.net Key areas of investigation include:

Asymmetric Hydroxylation : Catalytic systems are being developed for the asymmetric α-hydroxylation of carbonyl compounds, a crucial transformation in the synthesis of many natural products and pharmaceuticals. mdpi.com For instance, chiral metal complexes can be used to catalyze the reaction between an enolate and an oxaziridine, leading to the formation of an enantioenriched α-hydroxy carbonyl compound. mdpi.com

Asymmetric Amination : The nitrogen atom of the oxaziridine ring can also be transferred to a substrate. Catalytic asymmetric amination reactions are being explored to create chiral amines, which are important building blocks in medicinal chemistry.

Catalytic Cycloadditions : Oxaziridines can participate in cycloaddition reactions to form various heterocyclic compounds. mdpi.com The development of catalytic and enantioselective versions of these reactions would provide efficient access to complex molecular architectures.

The transition from stoichiometric to catalytic use of oxaziridines represents a significant step towards more efficient and sustainable chemical synthesis.

Integration of Oxaziridine Chemistry into Total Synthesis Strategies

The reliability and selectivity of oxaziridine-mediated reactions have made them valuable tools in the total synthesis of complex natural products. acs.orgnih.gov The oxidation of enolates to α-hydroxy carbonyl compounds using oxaziridines is a particularly well-established and widely utilized transformation. acs.orgnih.govwikipedia.org

A prominent example is the use of an oxaziridine-mediated hydroxylation in the total synthesis of the anticancer drug Taxol. wikipedia.org In this synthesis, a complex enolate is oxidized with an N-sulfonyloxaziridine to introduce a key hydroxyl group with the correct stereochemistry. This step highlights the ability of oxaziridines to effect selective oxidations in the presence of multiple sensitive functional groups.

The future of oxaziridine chemistry in total synthesis lies in the development of new, highly selective transformations that can be used for late-stage functionalization of complex molecules. This would allow for the rapid diversification of natural product scaffolds to explore structure-activity relationships and develop new therapeutic agents.

Exploration of Transition Metal-Catalyzed Reactions and Their Mechanisms

The interplay between oxaziridines and transition metals is a rapidly developing area of research that is unlocking new and powerful synthetic methodologies. acs.orgnih.govrsc.org Transition metal catalysts can activate oxaziridines in unique ways, leading to novel reaction pathways that are not accessible through traditional methods.

Key areas of exploration include:

Catalytic Rearrangements : Transition metal catalysts, such as those based on manganese, can catalyze the rearrangement of oxaziridines to form amides. acs.org This provides a valuable method for the synthesis of amides from readily available starting materials.

C-H Functionalization : Palladium-catalyzed reactions have been developed where an oxaziridine participates in the functionalization of a C-H bond. acs.orgnih.gov This type of reaction is highly sought after as it allows for the direct conversion of simple hydrocarbons into more complex molecules.

Mechanistic Studies : Understanding the mechanism of these transition metal-catalyzed reactions is crucial for their further development and optimization. nih.gov Researchers are using a combination of experimental and computational techniques to elucidate the role of the metal catalyst in activating the oxaziridine and promoting the desired transformation. For example, iron-catalyzed oxidations are being investigated for their potential in various synthetic applications. rsc.org

The table below provides a summary of some transition metal-catalyzed reactions involving oxaziridines.

Transition MetalReaction TypeProduct
ManganeseRearrangementAmide
PalladiumC-H FunctionalizationFunctionalized arene
IronOxidationVarious oxidized products

Advanced Spectroscopic Characterization in Mechanistic Studies (e.g., NMR monitoring)

A deep understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. Advanced spectroscopic techniques, particularly in situ Nuclear Magnetic Resonance (NMR) monitoring, are playing an increasingly important role in unraveling the complex pathways of oxaziridine reactions. researchgate.netwiley.com

By monitoring the reaction mixture in real-time, researchers can identify and characterize transient intermediates, determine reaction kinetics, and gain valuable insights into the catalytic cycle. wiley.com This information is crucial for:

Optimizing Reaction Conditions : By understanding how different parameters, such as temperature, concentration, and catalyst loading, affect the reaction pathway, chemists can fine-tune the conditions to maximize yield and selectivity.

Designing Better Catalysts : Mechanistic insights can guide the design of new catalysts with improved activity and selectivity.

Uncovering New Reactivity : In situ monitoring can reveal unexpected reaction pathways and lead to the discovery of new and valuable transformations.

The application of advanced spectroscopic techniques like in situ NMR is transforming the study of reaction mechanisms from a "black box" approach to a detailed, molecular-level understanding. This knowledge will be instrumental in driving future innovations in the field of oxaziridine chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl-3-phenyloxaziridine
Reactant of Route 2
2-tert-Butyl-3-phenyloxaziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.